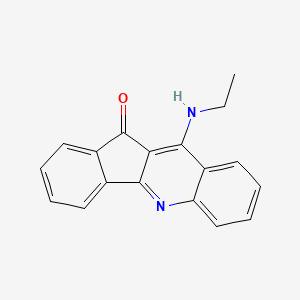
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities. The structure of this compound includes an indenoquinoline core with an ethylamino group at the 10th position, making it a unique and interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- can be achieved through various synthetic routes. One common method involves the condensation of ninhydrin with o-phenylenediamine, followed by nucleophilic addition of ethylamine to the resulting intermediate . The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The ethylamino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- has several scientific research applications:
Chemistry: This compound is used as an intermediate in the synthesis of other heterocyclic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential pharmacological activities, including anticancer and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.
Medicine: The pharmacological potential of this compound extends to its use in drug development. It is being investigated for its ability to interact with specific molecular targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials for electronic and optical applications.
Wirkmechanismus
The mechanism of action of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as c-Jun N-terminal kinase (JNK), which plays a role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death). Additionally, the compound’s ability to donate nitric oxide (NO) through its bioconversion in vivo may contribute to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- can be compared with other similar compounds, such as:
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar indenoquinoline core but differs in its substitution pattern.
10-amino-11H-indeno[1,2-b]quinolin-11-one: This derivative has shown analgesic and anti-inflammatory activities, making it a potential candidate for pain management.
Indeno-[1,2-b]-quinoline-9,11(6H,10H)-dione: This compound is used in the synthesis of organic semiconductors and has applications in the development of electronic materials.
The uniqueness of 1H-Indeno(1,2-b)quinolin-11-one, 10-(ethylamino)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
104785-03-7 |
|---|---|
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
10-(ethylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H14N2O/c1-2-19-16-13-9-5-6-10-14(13)20-17-11-7-3-4-8-12(11)18(21)15(16)17/h3-10H,2H2,1H3,(H,19,20) |
InChI-Schlüssel |
WOXIEAAKCOGHLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


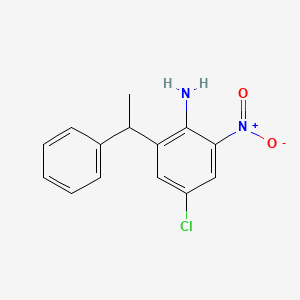
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
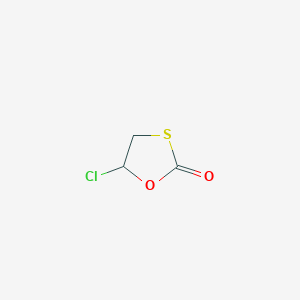


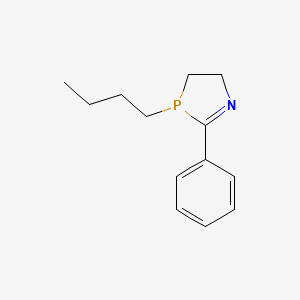
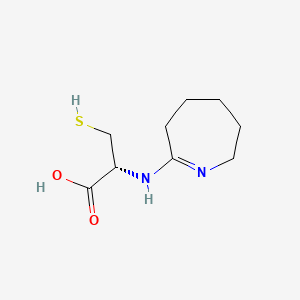
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
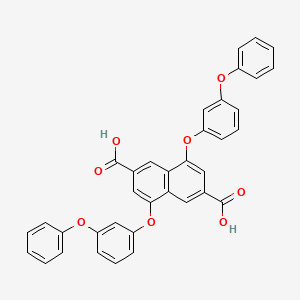

![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)



